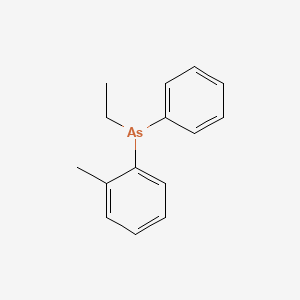
Ethyl(2-methylphenyl)phenylarsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-methylphenyl)phenylarsane is an organoarsenic compound that features an ethyl group, a 2-methylphenyl group, and a phenyl group attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylphenyl)phenylarsane typically involves the reaction of ethylarsenic compounds with 2-methylphenyl and phenyl reagents under controlled conditions. One common method is the reaction of ethylarsenic dichloride with 2-methylphenylmagnesium bromide and phenylmagnesium bromide in the presence of a suitable solvent like diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(2-methylphenyl)phenylarsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Reduction: Reduction reactions can convert the compound into different organoarsenic species.
Substitution: The ethyl, 2-methylphenyl, or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of substituted organoarsenic compounds.
Applications De Recherche Scientifique
Ethyl(2-methylphenyl)phenylarsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which Ethyl(2-methylphenyl)phenylarsane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites or modify the structure of biomolecules, thereby influencing their function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Ethyl(2-methylphenyl)phenylarsane can be compared with other organoarsenic compounds such as:
Triphenylarsane: Similar in structure but with three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups and an arsenic-oxygen bond.
Arsenobetaine: A naturally occurring organoarsenic compound found in marine organisms.
Propriétés
Numéro CAS |
62830-06-2 |
|---|---|
Formule moléculaire |
C15H17As |
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
ethyl-(2-methylphenyl)-phenylarsane |
InChI |
InChI=1S/C15H17As/c1-3-16(14-10-5-4-6-11-14)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3 |
Clé InChI |
INCXFCUMVQYURO-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC=C1)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



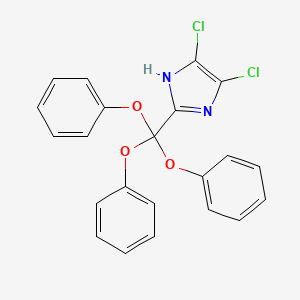
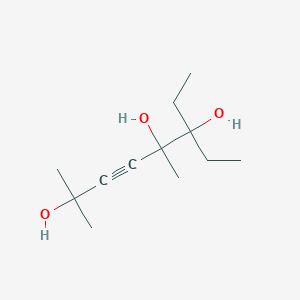
![2-{[1-(1-Benzofuran-2-yl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B14506680.png)


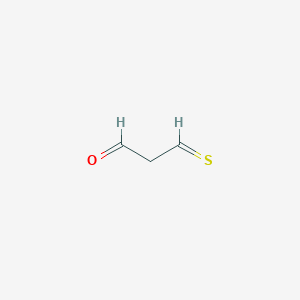
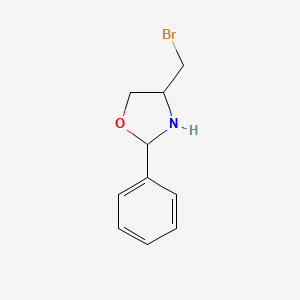
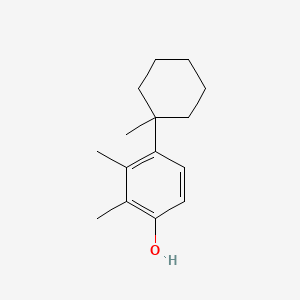

![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![[Diazo(phenyl)methyl]phosphonic acid](/img/structure/B14506722.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
